molecular formula C26H19N3O5 B11512903 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide

Cat. No.: B11512903
M. Wt: 453.4 g/mol
InChI Key: SJLKTPTWEWQTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with appropriate hydrazides and naphthyloxyacetyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthyloxyacetyl derivatives: These compounds have a similar naphthyloxyacetyl moiety but differ in their overall structure and reactivity.

Uniqueness

2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N'-(2-naphthalen-2-yloxyacetyl)acetohydrazide

InChI

InChI=1S/C26H19N3O5/c30-22(27-28-23(31)15-34-19-12-11-16-5-1-2-6-18(16)13-19)14-29-25(32)20-9-3-7-17-8-4-10-21(24(17)20)26(29)33/h1-13H,14-15H2,(H,27,30)(H,28,31)

InChI Key

SJLKTPTWEWQTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.